molecular formula C10H17ClN2O B2493957 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride CAS No. 2287312-05-2

1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride

Cat. No.: B2493957
CAS No.: 2287312-05-2
M. Wt: 216.71
InChI Key: FYHBFIRIVSZZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride is a chemical compound with the molecular formula C10H17ClN2O. It is known for its unique bicyclic structure, which includes a piperidin-2-one ring and an aminobicyclo[1.1.1]pentane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the aminobicyclo[1.1.1]pentane intermediate, which can be achieved through a series of reactions including cycloaddition and amination. The piperidin-2-one ring is then introduced through a condensation reaction with the aminobicyclo[1.1.1]pentane intermediate. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the bicyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride is unique due to its combination of the aminobicyclo[1.1.1]pentane moiety and the piperidin-2-one ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;/h1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBFIRIVSZZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.